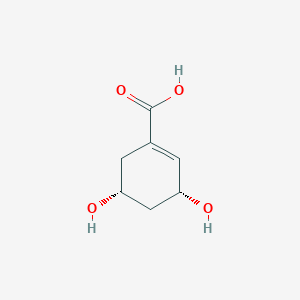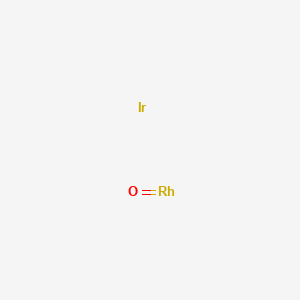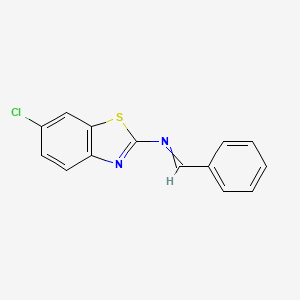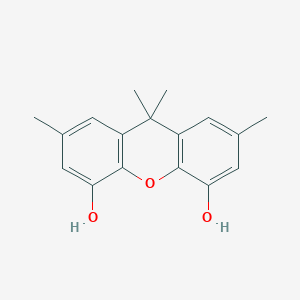
2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol is an organic compound with the molecular formula C17H18O2 It is a derivative of xanthene, characterized by the presence of four methyl groups and two hydroxyl groups on the xanthene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol typically involves the alkylation of xanthene derivatives followed by hydroxylation. One common method includes the reaction of 2,7,9,9-tetramethylxanthene with a suitable hydroxylating agent under controlled conditions to introduce the hydroxyl groups at the 4 and 5 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of xanthone derivatives.
Reduction: Formation of reduced xanthene derivatives.
Substitution: Formation of various substituted xanthene compounds.
Applications De Recherche Scientifique
2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular oxidative stress levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7,9,9-Tetramethyl-9H-xanthene: Lacks the hydroxyl groups present in 2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol.
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: Another xanthene derivative with different functional groups and properties.
Propriétés
Numéro CAS |
405138-15-0 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
2,7,9,9-tetramethylxanthene-4,5-diol |
InChI |
InChI=1S/C17H18O3/c1-9-5-11-15(13(18)7-9)20-16-12(17(11,3)4)6-10(2)8-14(16)19/h5-8,18-19H,1-4H3 |
Clé InChI |
GAHLBLCZFSQUPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)O)OC3=C(C2(C)C)C=C(C=C3O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


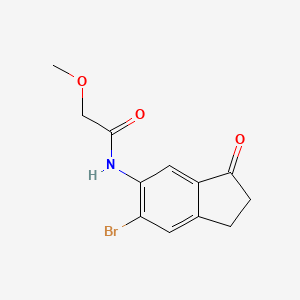
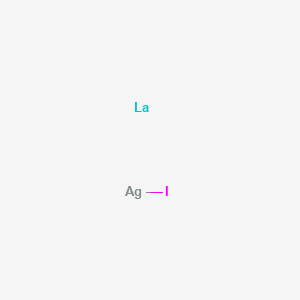

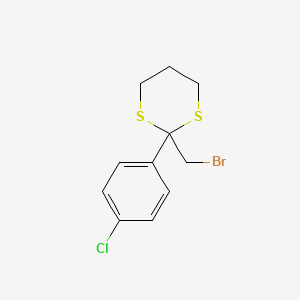
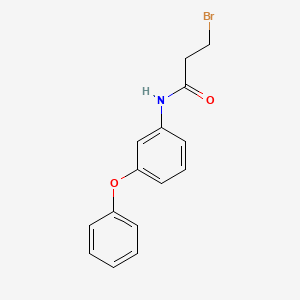
![2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)-](/img/structure/B14235566.png)
![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)
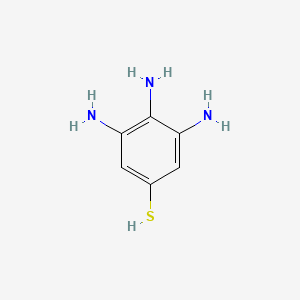
![4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14235580.png)
![1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B14235581.png)

